Indoxyl sulfate
Overview
Description
- Indoxyl sulfate, also known as 3-indoxylsulfate and 3-indoxylsulfuric acid, is an organic compound.
- It is a metabolite of dietary L-tryptophan.
- In the body, indole derived from tryptophan is synthesized into this compound in the liver by sulfation.
- This compound has been implicated as both a cardiotoxin and a uremic toxin .
Mechanism of Action
Target of Action
Indoxyl sulfate primarily targets renal tubules and the cardiovascular system . It is taken up by organic anion transporters (OAT1/3) in renal tubules and binds to the aryl hydrocarbon receptor (AhR) .
Mode of Action
After cellular uptake by OAT1/3 in renal tubules, this compound binds to AhR in the cytoplasm . This interaction leads to various changes, including direct tubulotoxicity via necrotic or apoptotic cell death .
Biochemical Pathways
This compound is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → this compound . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into this compound by sulfotransferase enzymes in the liver .
Pharmacokinetics
It is known that this compound accumulates in the blood of patients with chronic kidney disease . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
High concentrations of this compound in blood plasma are associated with the development and progression of chronic kidney disease and vascular disease in humans . As a uremic toxin, it stimulates glomerular sclerosis and renal interstitial fibrosis . It also induces apoptosis of tubular cells through the activation of the proapoptotic Bax protein, disrupting the mitochondrial membrane potential, or the activation of ERK 1/2 and p38 MAPK .
Action Environment
The action of this compound is influenced by environmental factors such as the gut microbiota. The gut microbiota is markedly altered in chronic kidney disease, which affects the production of this compound . Furthermore, the compound’s action may be enhanced in conjunction with a sustained increase in sympathetic tone, left ventricular hypertrophy, and fluid and electrolyte imbalance .
Biochemical Analysis
Biochemical Properties
Indoxyl sulfate interacts with various enzymes, proteins, and other biomolecules. It is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → this compound . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . In vitro experiments suggest that the CYP450 enzyme CYP2E1 hydroxylates indole into indoxyl . Subsequently, indoxyl is converted into this compound by sulfotransferase enzymes in the liver .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It directly induces apoptotic and necrotic cell death of tubular cells . Additionally, this compound increases oxidative stress and decreases antioxidant capacity, which are associated with tubulointerstitial injury . It also stimulates glomerular sclerosis and renal interstitial fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. After cellular uptake, this compound binds to the aryl hydrocarbon receptor (AhR) in the cytoplasm and exerts direct tubulotoxicity via necrotic or apoptotic cell death . It also upregulates signal transducers and activators of transcription 3 phosphorylation, followed by increases in transforming growth factor-β1, monocyte chemotactic protein-1 and α-smooth muscle actin production .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. A rapid and efficient analytical method has been established to quantify this compound in plasma through extraction technique with a deep eutectic solvent (DES) and spectrofluorimetric method .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, this compound promotes aortic calcification and aortic wall thickening in hypertensive rats .
Metabolic Pathways
This compound is involved in the metabolic pathway of dietary L-tryptophan. It is synthesized from L-tryptophan through a series of steps involving indole and indoxyl . The enzymes involved in this process include tryptophanase, CYP450 enzyme CYP2E1, and sulfotransferase enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In the kidney, it functions as a physiological exporter of the uremic toxin this compound . It is also involved in the excretion of steroids like estrone 3-sulfate/E1S, 3beta-sulfooxy-androst-5-en-17-one/DHEAS, and other sulfate conjugates .
Subcellular Localization
After cellular uptake of this compound by OAT1/3 in renal tubules, this compound binds to AhR in the cytoplasm . This suggests that this compound may be localized in the cytoplasm of cells.
Preparation Methods
- Indoxyl sulfate is synthesized through the following metabolic pathway:
- L-tryptophan → indole → indoxyl → this compound.
- Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria.
- Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver.
- Subsequently, indoxyl is converted into this compound by sulfotransferase enzymes in the liver .
Chemical Reactions Analysis
- Indoxyl sulfate undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are specific to each reaction type.
- Major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
- Indoxyl sulfate has diverse applications:
- In chemistry: It serves as a model compound for studying sulfation reactions.
- In biology: It is relevant to gut microbiota metabolism and vascular physiology.
- In medicine: Its role in chronic kidney disease progression and vascular disease is well-documented.
- In industry: It may find applications in drug development and environmental studies[1,3,4].
Comparison with Similar Compounds
- Indoxyl sulfate is unique due to its specific origin from tryptophan metabolism.
- Similar compounds include other tryptophan metabolites like indolepropionic acid (IPA) and tryptamine .
Properties
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
Record name | Indican | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
Record name | Indoxyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indoxyl sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-94-5, 1336-79-4 | |
Record name | Indoxyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indican | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indican | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoxyl sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indoxyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOXYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indoxyl sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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